molecular formula C24H22N2O4 B13351040 4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol

4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B13351040
M. Wt: 402.4 g/mol
InChI Key: LGJPAOQYGYKCIN-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenyl group, and a pyrazolyl group attached to a phenol ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups may contribute to its binding affinity and specificity. The pyrazolyl group can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-3,5-dimethoxyphenylboronic acid
  • 3-[4-(benzyloxy)phenyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3,4-dimethoxyphenol

Uniqueness

4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-4-phenylmethoxyphenol

InChI

InChI=1S/C24H22N2O4/c1-28-22-11-8-17(12-23(22)29-2)24-20(14-25-26-24)19-13-18(9-10-21(19)27)30-15-16-6-4-3-5-7-16/h3-14,27H,15H2,1-2H3,(H,25,26)

InChI Key

LGJPAOQYGYKCIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C3=C(C=CC(=C3)OCC4=CC=CC=C4)O)OC

Origin of Product

United States

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